Phenol, 3,5-bis[[bis(1,1-dimethylethyl)phosphino]methyl]-2,4,6-trimethyl-
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Overview
Description
Phenol, 3,5-bis[[bis(1,1-dimethylethyl)phosphino]methyl]-2,4,6-trimethyl- is a complex organic compound characterized by its phenolic structure with multiple substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 3,5-bis[[bis(1,1-dimethylethyl)phosphino]methyl]-2,4,6-trimethyl- typically involves multi-step organic reactions. The process begins with the preparation of the phenol core, followed by the introduction of the phosphino groups and methyl groups through a series of substitution reactions. Common reagents used in these reactions include phosphorus trichloride, tert-butyl lithium, and methyl iodide. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions in specialized reactors. The process is optimized for yield and purity, with careful monitoring of reaction parameters such as temperature, pressure, and reagent concentrations. Purification steps, including crystallization and chromatography, are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Phenol, 3,5-bis[[bis(1,1-dimethylethyl)phosphino]methyl]-2,4,6-trimethyl- undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The phosphino and methyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve strong bases like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include quinones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Phenol, 3,5-bis[[bis(1,1-dimethylethyl)phosphino]methyl]-2,4,6-trimethyl- has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an antioxidant and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the synthesis of advanced materials and as a stabilizer in polymer production.
Mechanism of Action
The mechanism of action of Phenol, 3,5-bis[[bis(1,1-dimethylethyl)phosphino]methyl]-2,4,6-trimethyl- involves its ability to interact with various molecular targets. The phenolic hydroxyl group can form hydrogen bonds with biological molecules, while the phosphino groups can coordinate with metal ions, influencing enzymatic activities and redox processes. These interactions can modulate cellular pathways and biochemical reactions, contributing to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Phenol, 3,5-di-tert-butyl-: Similar structure but lacks the phosphino groups.
Phenol, 2,4,6-trimethyl-: Similar methyl substitution pattern but lacks the phosphino groups.
Phenol, 3,5-bis(1,1-dimethylethyl)-: Similar tert-butyl substitution but lacks the phosphino groups.
Uniqueness
Phenol, 3,5-bis[[bis(1,1-dimethylethyl)phosphino]methyl]-2,4,6-trimethyl- is unique due to the presence of both phosphino and methyl groups, which confer distinct chemical reactivity and potential applications. The combination of these substituents enhances its ability to participate in complex chemical reactions and interact with a wide range of molecular targets.
Properties
CAS No. |
194211-67-1 |
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Molecular Formula |
C27H50OP2 |
Molecular Weight |
452.6 g/mol |
IUPAC Name |
3,5-bis(ditert-butylphosphanylmethyl)-2,4,6-trimethylphenol |
InChI |
InChI=1S/C27H50OP2/c1-18-21(16-29(24(4,5)6)25(7,8)9)19(2)23(28)20(3)22(18)17-30(26(10,11)12)27(13,14)15/h28H,16-17H2,1-15H3 |
InChI Key |
LVEGRUXICZHXQN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1CP(C(C)(C)C)C(C)(C)C)C)O)C)CP(C(C)(C)C)C(C)(C)C |
Origin of Product |
United States |
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